molecular formula C22H17FN4O4S B2599606 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 954089-48-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2599606
CAS No.: 954089-48-6
M. Wt: 452.46
InChI Key: LNEFPOGBQKIWLK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN4O4S and its molecular weight is 452.46. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4S/c1-12-25-20-21(32-12)19(14-3-5-15(23)6-4-14)26-27(22(20)29)10-18(28)24-9-13-2-7-16-17(8-13)31-11-30-16/h2-8H,9-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEFPOGBQKIWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H19FN4O3S\text{C}_{20}\text{H}_{19}\text{F}\text{N}_4\text{O}_3\text{S}

This compound features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and a thiazolo-pyridazine structure, which are known to contribute to various biological activities.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, a related study evaluated a series of N-aryl derivatives containing the benzo[d][1,3]dioxole moiety and found notable cytotoxic effects against various cancer cell lines. The most potent compounds displayed IC50 values in the micromolar range against HCT-116 and MCF-7 cell lines, indicating strong antitumor potential .

CompoundCell LineIC50 (μM)
Compound AHCT-11616.19 ± 1.35
Compound BMCF-717.16 ± 1.54
N-(benzo[d][1,3]dioxol-5-ylmethyl) derivativeVarious<60.00

The proposed mechanism of action for compounds similar to this compound involves the induction of apoptosis in tumor cells through various pathways:

  • Inhibition of Cell Proliferation : Compounds have been shown to disrupt cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways leading to cell death.
  • Targeting Specific Kinases : Some derivatives selectively inhibit kinases involved in cancer progression.

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives based on the benzo[d][1,3]dioxole framework and evaluated their antitumor activity. Among these, one compound demonstrated significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Case Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of thiazolo-pyridazine derivatives indicated that modifications at specific positions significantly enhanced biological activity. For instance, the introduction of fluorine atoms at the para position on phenyl rings improved potency against breast cancer cell lines .

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